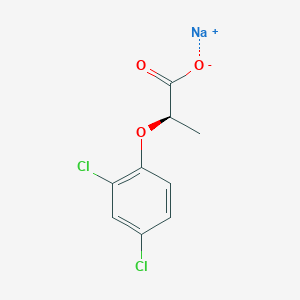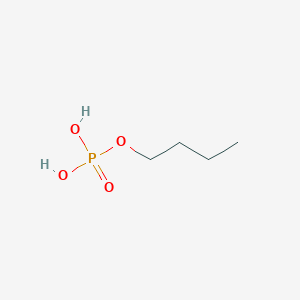![molecular formula C9H8ClNS B039056 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine CAS No. 120009-96-3](/img/structure/B39056.png)
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a thieno[2,3-c]pyridine ring system. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in various biological processes. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine in lab experiments is its unique properties and wide range of biological activities. This compound can be easily synthesized and modified to produce derivatives with improved biological activities. However, one of the main limitations of using this compound is its potential toxicity and side effects. Careful handling and proper safety measures should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the research and development of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine. One of the main directions is the synthesis and optimization of new derivatives with improved biological activities and reduced toxicity. Another direction is the study of the mechanism of action and the identification of the specific enzymes and proteins targeted by this compound. Furthermore, the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and microbial infections, should be explored further.
Métodos De Síntesis
The synthesis of 7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine involves the reaction of 3-methylthieno[2,3-c]pyridine with chloromethyl methyl ether in the presence of a strong base such as potassium carbonate. The reaction takes place at high temperature and produces the desired compound with a yield of around 70-80%. This synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various derivatives with improved biological activities.
Propiedades
Número CAS |
120009-96-3 |
|---|---|
Nombre del producto |
7-(Chloromethyl)-3-methylthieno[2,3-c]pyridine |
Fórmula molecular |
C9H8ClNS |
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
7-(chloromethyl)-3-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H8ClNS/c1-6-5-12-9-7(6)2-3-11-8(9)4-10/h2-3,5H,4H2,1H3 |
Clave InChI |
DHJIJXKAQUFBNT-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=C1C=CN=C2CCl |
SMILES canónico |
CC1=CSC2=C1C=CN=C2CCl |
Sinónimos |
Thieno[2,3-c]pyridine, 7-(chloromethyl)-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



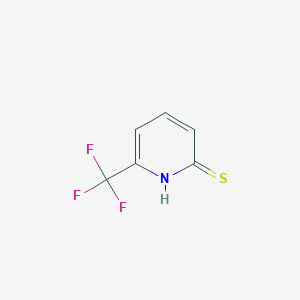
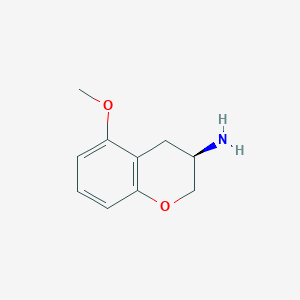
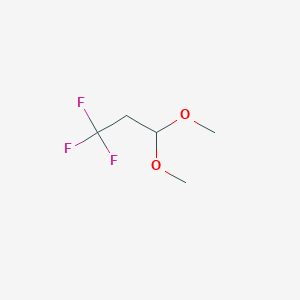
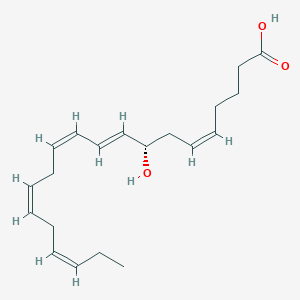
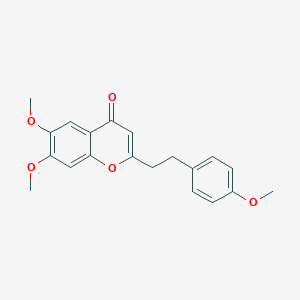
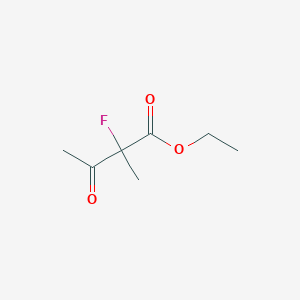
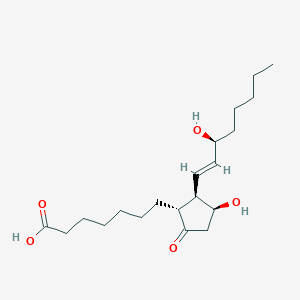
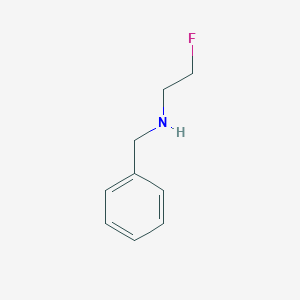
![methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B38991.png)
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
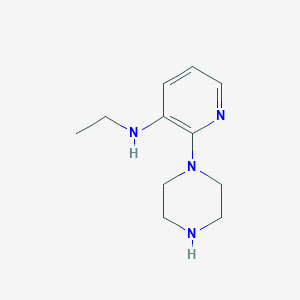
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)
